1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can lead to a variety of physiological and biochemical effects.
Mecanismo De Acción
1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine works by inhibiting GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. By increasing the levels of GABA, this compound can reduce neuronal excitability and produce a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in GABA levels, a reduction in glutamate levels, and an increase in the activity of GABAergic neurons. These effects can lead to a reduction in neuronal excitability, which can produce anticonvulsant, anxiolytic, and anti-addictive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine has several advantages for use in lab experiments, including its potency and selectivity for GABA-AT, as well as its ability to cross the blood-brain barrier. However, this compound has some limitations, including its potential for off-target effects and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine, including:
1. Investigating the potential of this compound as a treatment for other neurological and psychiatric disorders, such as depression and schizophrenia.
2. Developing new analogs of this compound with improved potency, selectivity, and safety profiles.
3. Investigating the potential of this compound as a tool for studying the role of GABA in the brain.
4. Investigating the potential of this compound as a treatment for drug addiction and withdrawal.
5. Investigating the potential of this compound as a treatment for neurodegenerative disorders, such as Alzheimer's disease.
In conclusion, this compound is a potent and selective inhibitor of GABA-AT, which has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. This compound works by increasing the levels of GABA in the brain, which can produce a variety of physiological and biochemical effects. While this compound has several advantages for use in lab experiments, it also has some limitations and potential side effects. There are several potential future directions for research on this compound, including investigating its potential as a treatment for other disorders and developing new analogs with improved properties.
Métodos De Síntesis
1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylpiperazine with cyclopentanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting product can then be purified using a variety of techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. Clinical studies are currently underway to investigate the potential of this compound as a treatment for these disorders.
Propiedades
Fórmula molecular |
C19H27FN2O |
---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-cyclopentyl-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C19H27FN2O/c20-18-8-5-17(6-9-18)15-21-11-13-22(14-12-21)19(23)10-7-16-3-1-2-4-16/h5-6,8-9,16H,1-4,7,10-15H2 |
Clave InChI |
FNCWQIKQYWFNNC-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F |
SMILES canónico |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.